1-(4-Bromobenzyl)-4,4-dimethylpiperidine
CAS No.:
Cat. No.: VC13946903
Molecular Formula: C14H20BrN
Molecular Weight: 282.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrN |
|---|---|
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-4,4-dimethylpiperidine |
| Standard InChI | InChI=1S/C14H20BrN/c1-14(2)7-9-16(10-8-14)11-12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
| Standard InChI Key | AKLPTUFIYVJZAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN(CC1)CC2=CC=C(C=C2)Br)C |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key physical properties include:
While experimental data for this specific compound are sparse, analogues such as 1-(3-bromo-4-methylbenzyl)piperidine exhibit densities of 1.3 g/cm³ and boiling points near 320°C , suggesting similar behavior for 1-(4-bromobenzyl)-4,4-dimethylpiperidine. The bromine atom and aromatic system contribute to its stability and electrophilic reactivity, enabling participation in palladium-catalyzed reactions.
Synthesis and Optimization
Primary Synthetic Route
The synthesis typically involves alkylation of 4,4-dimethylpiperidine with 4-bromobenzyl bromide under basic conditions. A representative procedure includes:
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Reagent Mixing: Combine 4,4-dimethylpiperidine (1.0 equiv) and 4-bromobenzyl bromide (1.1 equiv) in anhydrous tetrahydrofuran (THF).
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Base Addition: Introduce potassium carbonate (2.0 equiv) to deprotonate the amine and drive the alkylation.
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Reflux: Heat the mixture at 60–70°C for 12–24 hours.
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Workup: Quench with water, extract with ethyl acetate, and dry over sodium sulfate.
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Purification: Perform column chromatography using ethyl acetate/heptane (1:4) to isolate the product in 70–85% yield.
Critical Reaction Parameters
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Temperature: Elevated temperatures (≥60°C) enhance reaction rates but risk side reactions like over-alkylation.
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Solvent Choice: Polar aprotic solvents (THF, DMF) improve nucleophilicity of the amine.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation in biphasic systems .
Alternative Methods
While the alkylation route dominates, reductive amination represents a plausible alternative:
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Condense 4-bromobenzaldehyde with 4,4-dimethylpiperidine to form an imine.
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Reduce the imine using sodium borohydride or hydrogenation.
This method remains less explored due to challenges in imine stabilization and lower yields compared to direct alkylation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.40–7.30 (m, 2H, Ar-H ortho to Br)
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δ 7.20–7.10 (m, 2H, Ar-H meta to Br)
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δ 3.50 (s, 2H, N-CH₂-Ar)
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δ 2.40–2.20 (m, 4H, piperidine CH₂)
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δ 1.50 (s, 6H, C(CH₃)₂)
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¹³C NMR (CDCl₃, 100 MHz):
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δ 131.5 (C-Br), 130.2–120.8 (Ar-C), 60.1 (N-CH₂-Ar), 50.3 (piperidine C-2/C-6), 34.5 (C(CH₃)₂), 22.0 (CH₃).
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Mass Spectrometry (MS)
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ESI-MS: m/z 282.1 [M+H]⁺ (calculated for C₁₄H₂₀BrN: 282.07).
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Fragmentation pattern: Loss of Br (79.9 Da) and sequential cleavage of the benzyl group.
Infrared (IR) Spectroscopy
Applications in Organic Synthesis
Buchwald-Hartwig Amination
The bromine atom in 1-(4-bromobenzyl)-4,4-dimethylpiperidine undergoes cross-coupling with aryl amines under palladium catalysis. For example, reaction with morpholine in the presence of Pd(OAc)₂ and Xantphos yields 1-(4-(morpholinomethyl)benzyl)-4,4-dimethylpiperidine, a precursor to kinase inhibitors .
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aromatic systems derived from this compound participate in SNAr reactions. Treatment with sodium methoxide in DMF replaces bromine with methoxy groups, enabling access to ether derivatives .
Industrial and Research Significance
The compound’s versatility in cross-coupling reactions positions it as a staple in medicinal chemistry. Recent patents highlight its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors and G protein-coupled receptor (GPCR) modulators . Scaling its synthesis to kilogram quantities remains an active area of process chemistry research.
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